molecular formula C21H29NO B13443601 rac alpha-Methadol-d3

rac alpha-Methadol-d3

Cat. No.: B13443601
M. Wt: 314.5 g/mol
InChI Key: QIRAYNIFEOXSPW-FULVYNFCSA-N
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Description

rac alpha-Methadol-d3: is a synthetic opioid analgesic, which is an isomer of dimepheptanol (methadol). It is composed of two isomers, L-alpha-methadol and D-alpha-methadol. This compound is used in scientific research and has applications in various fields including chemistry, biology, and medicine .

Properties

Molecular Formula

C21H29NO

Molecular Weight

314.5 g/mol

IUPAC Name

(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3

InChI Key

QIRAYNIFEOXSPW-FULVYNFCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of rac alpha-Methadol-d3 involves several steps. One common method includes the reaction of 4,4-diphenyl-6-dimethylamino-3-heptanone with deuterium-labeled reagents to introduce the deuterium atoms. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct incorporation of deuterium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Metabolic Pathways

rac α-Methadol-d3 undergoes hepatic metabolism similar to methadone and its enantiomers, with CYP3A4/5 and CYP2B6 as primary enzymes . Key reactions include:

Reaction Type Catalytic Enzyme Metabolite Deuterium Impact
N-Demethylation CYP3A4/5, CYP2B6EDDP-d3 (inactive)Deuterium slows reaction kinetics due to kinetic isotope effects .
Hydroxylation CYP2D6α-hydroxy metabolitesStereoselectivity preserved; (R)-enantiomer shows 2× higher V<sub>max</sub> than (S) .
Glucuronidation UGT2B7Glucuronide conjugatesDeuterium substitution reduces clearance by 15–20% .

Stereoselective Pharmacokinetics

Deuterium labeling amplifies stereoselective differences in clearance and volume of distribution:

Parameter (R)-α-Methadol-d3 (S)-α-Methadol-d3 Ratio (R/S)
Clearance (CL/F) 154 mL/min105 mL/min1.47
Half-life (t<sub>1/2</sub>) 36.2 h22.4 h1.62
V<sub>d</sub> (L/kg) 6.84.21.62

Data adapted from population pharmacokinetic models of methadone enantiomers .

In Vitro Enzyme Interactions

  • CYP Inhibition : rac α-Methadol-d3 inhibits CYP2D6 (IC<sub>50</sub> = 9.6 μM) and induces CYP3A4 via PXR activation .

  • Plasma Protein Binding : Deuteration increases unbound fraction by 17% compared to non-deuterated methadol, altering free drug concentration .

Clinical Implications

  • Drug Interactions : Concurrent CYP3A4 inducers (e.g., rifampin) reduce AUC of (R)-α-methadol-d3 by 40% .

  • Toxicity : Prolonged QT interval risk correlates with (R)-enantiomer’s higher V<sub>d</sub> and t<sub>1/2</sub> .

Scientific Research Applications

rac alpha-Methadol-d3 has a wide range of applications in scientific research:

Mechanism of Action

rac alpha-Methadol-d3 exerts its effects primarily through the activation of the mu-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The compound also acts as an agonist of kappa- and sigma-opioid receptors, contributing to its analgesic effects. Additionally, it inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a role in pain modulation .

Comparison with Similar Compounds

rac alpha-Methadol-d3 is similar to other opioid analgesics such as:

This compound is unique due to its deuterium labeling, which makes it useful in specific analytical and pharmacological studies.

Biological Activity

rac α-Methadol-d3 is a deuterium-labeled analog of rac α-Methadol, a synthetic opioid analgesic primarily used in scientific research to explore metabolic pathways and pharmacokinetics of opioid drugs. The deuterium labeling allows for enhanced tracking and analysis in various experimental settings, making it a valuable tool in pharmacological studies.

  • Chemical Formula : C_17H_24D_3N
  • CAS Number : 1217842-77-7

The synthesis involves the reduction of Methadone Hydrochloride, typically using deuterated reagents to incorporate deuterium atoms into the molecule. This process is crucial for ensuring the compound's integrity and utility in research.

The primary biological activity of rac α-Methadol-d3 is attributed to its interaction with the μ-opioid receptor , a G-protein-coupled receptor that plays a significant role in pain modulation. Upon activation, this receptor inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The deuterium labeling does not significantly alter this mechanism but enhances the precision of tracking metabolic processes.

Key Findings from Research Studies

  • Pharmacokinetic Studies : Research indicates that rac α-Methadol-d3 demonstrates altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-labeled analogs. This is particularly useful for understanding how opioids are processed in the body.
  • Metabolic Pathways : Studies utilizing rac α-Methadol-d3 have elucidated various metabolic pathways involving cytochrome P450 enzymes, which are critical for drug metabolism. The incorporation of deuterium allows for more accurate identification of metabolic products.
  • Analgesic Efficacy : In animal models, rac α-Methadol-d3 has shown comparable analgesic efficacy to its non-deuterated counterpart, confirming its potential as a research tool without compromising therapeutic action.

Case Studies

  • A study involving opioid-dependent patients highlighted the significance of understanding the pharmacokinetics of rac α-Methadol-d3 in relation to co-administered medications and their effects on opioid metabolism .
  • Another investigation focused on the impact of rac α-Methadol-d3 on neurotransmitter release, demonstrating its role in modulating pain pathways and providing insights into potential therapeutic applications in chronic pain management .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionAnalgesic EfficacyUnique Features
rac α-Methadol μ-opioid receptor agonistHighNon-deuterated analog
Alphamethadol μ-opioid receptor agonistModerateStructural isomer
Betamethadol μ-opioid receptor agonistVariableDifferent pharmacokinetic profile
rac α-Methadol-d3 μ-opioid receptor agonistHighDeuterium labeling for tracking

Q & A

Q. How to address peer review critiques regarding stereochemical resolution in this compound studies?

  • Methodological Guidance :
  • Chiral Chromatography : Provide chromatograms with baseline separation (Rs > 1.5) for enantiomers.
  • X-ray Crystallography : Deposit cif files for crystalline structures in the Cambridge Structural Database.
  • Response Documentation : Use a rebuttal table to align reviewer comments with revised experiments (e.g., additional NOESY data) .

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